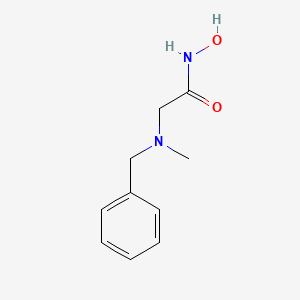
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is an organic compound with a unique structure that combines a benzyl group, a hydroxy group, and a methylglycinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide typically involves the reaction of benzylamine with methylglyoxal in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on the desired purity and yield of the product, as well as economic considerations.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form N2-benzyl-N-methylglycinamide using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: N2-benzyl-N-methylglycinamide.
Reduction: N2-benzyl-N-methylglycinamide.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-hydroxy-N,N-dimethylethanaminium chloride: Similar structure but with a dimethylammonium group instead of a methylglycinamide moiety.
N-benzyl-2-hydroxy-propanamide: Contains a propanamide group instead of a methylglycinamide moiety.
N-Benzyl-3-hydroxy-2-naphthamide: Features a naphthamide group instead of a methylglycinamide moiety.
Uniqueness
N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a biochemical probe make it a valuable compound in research and industry.
Propiedades
Número CAS |
919996-27-3 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]-N-hydroxyacetamide |
InChI |
InChI=1S/C10H14N2O2/c1-12(8-10(13)11-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,11,13) |
Clave InChI |
MKXIFIJUNVAYFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


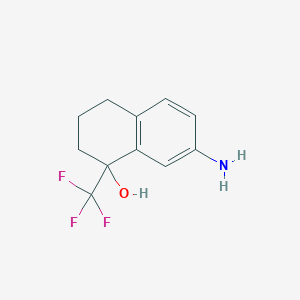

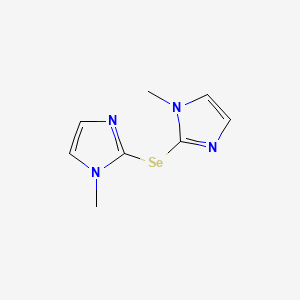
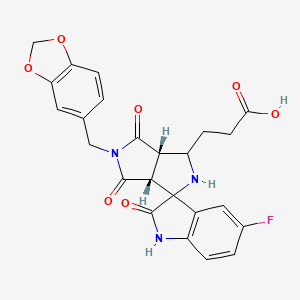
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-oxo-3-(piperidin-1-yl)propyl]urea](/img/structure/B12640413.png)


![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)

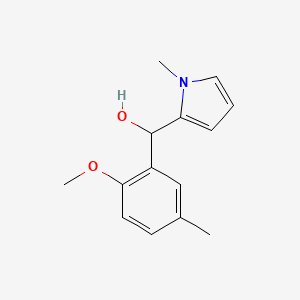
![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)

![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
